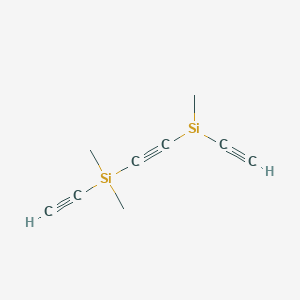
1-Methylethynylsilyl-2-dimethylethynylsilylacetylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethynyl{[ethynyl(methyl)silyl]ethynyl}dimethylsilane is an organosilicon compound characterized by the presence of multiple ethynyl groups attached to a silicon atom. This compound is part of a broader class of ethynylsilanes, which are known for their unique chemical properties and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethynyl{[ethynyl(methyl)silyl]ethynyl}dimethylsilane typically involves the reaction of Grignard reagents with ethynylsilanes. For instance, bromomagnesium derivatives of ethynylsilanes react with chloro(chloromethyl)dimethylsilane to yield the corresponding (chloromethyl)(ethynyl)silanes. These intermediates can then be converted to iodomethyl analogs through an exchange reaction with sodium iodide .
Industrial Production Methods
Industrial production of ethynyl{[ethynyl(methyl)silyl]ethynyl}dimethylsilane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity of the final product. The use of catalysts and optimized reaction parameters are crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethynyl{[ethynyl(methyl)silyl]ethynyl}dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethynyl groups to alkenes or alkanes.
Substitution: The ethynyl groups can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield siloxanes, while reduction can produce silanes with varying degrees of saturation.
Scientific Research Applications
Ethynyl{[ethynyl(methyl)silyl]ethynyl}dimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials, including high-performance coatings and adhesives
Mechanism of Action
The mechanism of action of ethynyl{[ethynyl(methyl)silyl]ethynyl}dimethylsilane involves its interaction with various molecular targets and pathways. The ethynyl groups can participate in π-π interactions and form covalent bonds with other molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, thereby exerting specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethynyltrimethylsilane: Similar in structure but with fewer ethynyl groups.
Ethynylmethylsilane: Contains a single ethynyl group attached to a silicon atom.
Diethynylsilane: Features two ethynyl groups attached to a silicon atom.
Uniqueness
Ethynyl{[ethynyl(methyl)silyl]ethynyl}dimethylsilane is unique due to its multiple ethynyl groups, which confer distinct chemical reactivity and versatility. This makes it particularly valuable in applications requiring high reactivity and the ability to form complex molecular architectures .
Properties
Molecular Formula |
C9H11Si2 |
|---|---|
Molecular Weight |
175.35 g/mol |
InChI |
InChI=1S/C9H11Si2/c1-6-10(3)8-9-11(4,5)7-2/h1-2H,3-5H3 |
InChI Key |
QKIBQCONVBVTAK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C#C)C#C[Si](C)(C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















